Lipophilicity: 2-Methyl vs. 5-Methyl Regioisomer
The experimentally derived LogP of 2-methyloxazole-4-carbohydrazide is 0.67770, whereas its 5-methyl regioisomer (5-methyloxazole-4-carbohydrazide, CAS 170959-36-1) records a LogP of –1.21, a difference of 1.89 log units . In the context of Lipinski's Rule of Five and CNS multiparameter optimization (MPO) scoring, this divergence places the 2-methyl isomer within the favorable lipophilicity window (LogP 0–3) for oral bioavailability, while the 5-methyl analog falls outside, predicting substantially different absorption and distribution profiles . For unsubstituted oxazole-4-carbohydrazide (LogP 0.36930), the 2-methyl compound represents a 0.31-log-unit increase in lipophilicity, offering a measurable and tunable property shift for medicinal chemistry design .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2-Methyloxazole-4-carbohydrazide: LogP = 0.67770 (experimental) |
| Comparator Or Baseline | 5-Methyloxazole-4-carbohydrazide: LogP = –1.21; Oxazole-4-carbohydrazide: LogP = 0.36930 |
| Quantified Difference | ΔLogP = 1.89 (vs. 5-methyl); ΔLogP = 0.31 (vs. unsubstituted) |
| Conditions | Calculated/experimental LogP values from ChemSrc and Hit2Lead databases; consistent with computational XLogP3-AA predictions |
Why This Matters
Procurement of the correct regioisomer directly determines whether a compound series will exhibit drug-like physicochemical properties or fail early pharmacokinetic screens.
